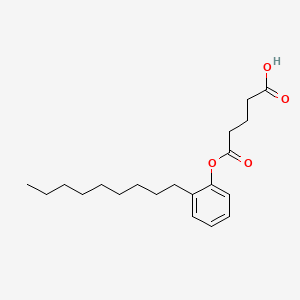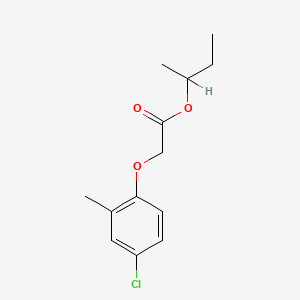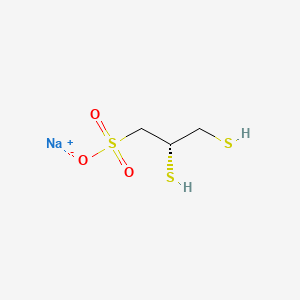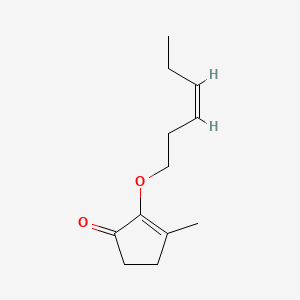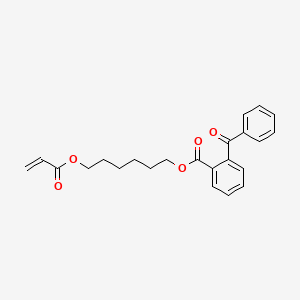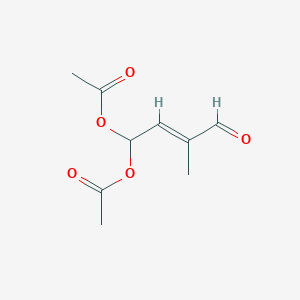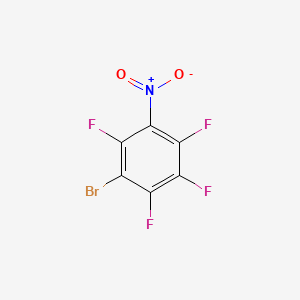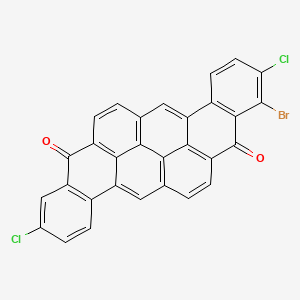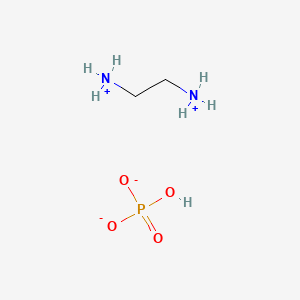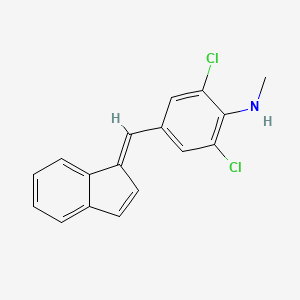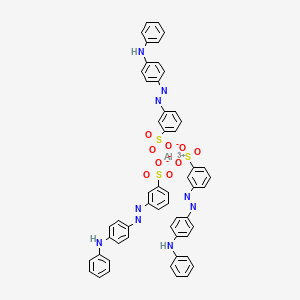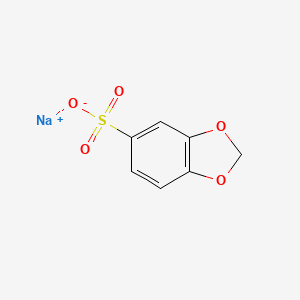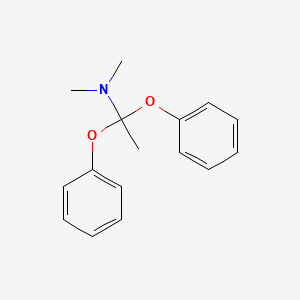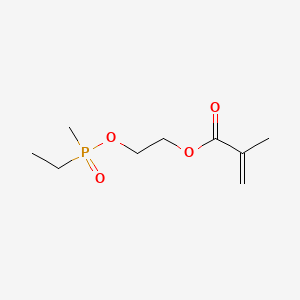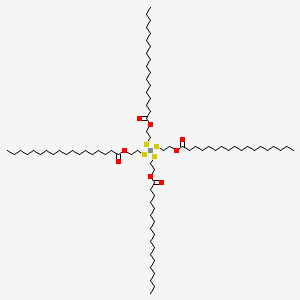
Tin tetrakis(2-sulphidoethyl) tetrastearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tin tetrakis(2-sulphidoethyl) tetrastearate typically involves the reaction of tin(IV) chloride with 2-mercaptoethanol and stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Tin tetrakis(2-sulphidoethyl) tetrastearate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Applications De Recherche Scientifique
Chemistry: Tin tetrakis(2-sulphidoethyl) tetrastearate is widely used as a catalyst in polymerization reactions, facilitating the formation of polymers with desired properties .
Biology and Medicine:
Industry: Industrially, this compound is used as an additive to improve the processing and performance characteristics of materials such as plastics and rubber .
Mécanisme D'action
The mechanism by which tin tetrakis(2-sulphidoethyl) tetrastearate exerts its effects involves its ability to coordinate with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved include the activation of specific functional groups, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
- Tin tetrakis(2-mercaptoethyl) tetrastearate
- Tin tetrakis(2-hydroxyethyl) tetrastearate
- Tin tetrakis(2-aminoethyl) tetrastearate
Uniqueness: Tin tetrakis(2-sulphidoethyl) tetrastearate is unique due to its specific sulfur-containing functional groups, which impart distinct catalytic properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
80233-79-0 |
|---|---|
Formule moléculaire |
C80H156O8S4Sn |
Poids moléculaire |
1493.1 g/mol |
Nom IUPAC |
2-octadecanoyloxyethanethiolate;tin(4+) |
InChI |
InChI=1S/4C20H40O2S.Sn/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;/h4*23H,2-19H2,1H3;/q;;;;+4/p-4 |
Clé InChI |
OQKOFIROSOVGLK-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


